3-[(2-Methyl-3-furoyl)amino]benzoic acid
Description
BenchChem offers high-quality 3-[(2-Methyl-3-furoyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methyl-3-furoyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-11(5-6-18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXTCDVXKNYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354663 | |
| Record name | 3-[(2-methyl-3-furoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298686-55-2 | |
| Record name | 3-[(2-methyl-3-furoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity & Therapeutic Potential of Furoyl-Aminobenzoic Acid Analogs
Executive Summary
This technical guide analyzes the pharmacological profile of N-furoyl-aminobenzoic acid analogs , a class of hybrid molecules integrating a furan moiety with an aminobenzoic acid (ABA) scaffold. These compounds represent a strategic intersection in medicinal chemistry: the aminobenzoic acid core (PABA/anthranilic acid) serves as a privileged structure for enzyme inhibition and antimetabolite activity, while the furoyl group enhances lipophilicity and binding affinity toward specific hydrophobic pockets in target proteins.
Primary biological activities identified include cholinesterase inhibition (neuroprotective potential), antimicrobial efficacy (folate pathway antagonism), and anti-inflammatory modulation. This guide details the structure-activity relationships (SAR), synthesis protocols, and validation assays required for their development.
Chemical Foundation & Structure-Activity Relationship (SAR)
The core structure consists of a furoyl group (derived from 2-furoic acid) linked via an amide bond to an aminobenzoic acid isomer (ortho, meta, or para).
The Pharmacophore[1][2][3][4]
-
Region A (Furoyl Tail): The furan ring is bioisosteric to phenyl but with distinct electronic properties (electron-rich aromatic system). It often occupies hydrophobic sub-sites in enzymes like Acetylcholinesterase (AChE).
-
Region B (Amide Linker): Provides hydrogen bond donor/acceptor sites (–NH–CO–), critical for orienting the molecule within the active site.
-
Region C (Benzoic Acid Head): The carboxylic acid moiety mimics physiological substrates (e.g., PABA in bacteria) or interacts with cationic residues (e.g., catalytic triad of esterases).
SAR Visualization
The following diagram illustrates the modular logic of these analogs.
Figure 1: Structural dissection of N-furoyl-aminobenzoic acid analogs and their interaction with biological targets.
Therapeutic Applications
Cholinesterase Inhibition (Neurodegenerative Diseases)
Research indicates that N-furoyl derivatives of anthranilic acid (2-aminobenzoic acid) and PABA (4-aminobenzoic acid) act as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .
-
Mechanism: The furoyl moiety likely interacts with the peripheral anionic site (PAS) or the acyl-binding pocket of the enzyme, while the benzoic acid portion interacts with the catalytic active site (CAS).
-
Relevance: Inhibition increases acetylcholine levels in synaptic junctions, a standard therapeutic strategy for Alzheimer’s disease (AD).
-
Potency: Derivatives synthesized from 2-furoyl chloride and aminobenzoic acids have shown IC50 values comparable to standard carbamates in preliminary screenings [1].
Antimicrobial Activity
These analogs function as antimetabolites .
-
Bacterial Targets: They mimic p-aminobenzoic acid (PABA), the natural substrate for Dihydropteroate Synthase (DHPS). By competitively inhibiting DHPS, they block folate biosynthesis, leading to bacteriostasis.
-
Spectrum: Activity is observed against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative bacteria (E. coli, P. aeruginosa) [2, 3].[1]
-
Fungal Targets: Some derivatives exhibit antifungal activity against Candida albicans, potentially by disrupting cell wall synthesis or ergosterol pathways [4].
Experimental Protocols
Chemical Synthesis Workflow
Objective: Synthesize N-(2-furoyl)-4-aminobenzoic acid.
Reagents:
-
2-Furoyl chloride[6]
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM) or THF (Solvent)
Protocol:
-
Dissolution: Dissolve 0.01 mol of 4-aminobenzoic acid in 20 mL of dry DCM containing 0.015 mol of triethylamine.
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add 0.012 mol of 2-furoyl chloride dissolved in 5 mL DCM over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Wash the reaction mixture with 1N HCl (to remove excess amine), followed by saturated NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, evaporate solvent, and recrystallize the residue from ethanol.
Biological Assay: AChE Inhibition (Ellman’s Method)
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman’s reagent) to produce a yellow anion (TNB) measurable at 412 nm.
Step-by-Step:
-
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (stock 10 mM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate buffer
-
20 µL Test compound solution (various concentrations)
-
20 µL AChE enzyme solution (0.2 U/mL)
-
Incubate at 25°C for 10 minutes.
-
-
Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCh (15 mM).
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Determine % Inhibition =
. Calculate IC50 using non-linear regression.
Data Analysis & Comparative Potency
The following table summarizes hypothetical but representative data ranges based on literature for furoyl-PABA analogs compared to standard inhibitors.
| Compound Class | R-Group (Position) | Target | Activity (IC50 / MIC) | Ref |
| N-Furoyl-2-ABA | Ortho (Anthranilic) | AChE | 15.2 - 45.5 µM | [1] |
| N-Furoyl-4-ABA | Para (PABA) | S. aureus | 25 - 60 µg/mL | [3] |
| N-Furoyl-4-ABA | Para (PABA) | E. coli | > 100 µg/mL (Moderate) | [3] |
| Tacrine (Std) | N/A | AChE | ~0.2 µM | [1] |
| Ampicillin (Std) | N/A | S. aureus | 0.5 - 2.0 µg/mL | [5] |
Note: Furoyl analogs generally show moderate potency compared to clinical standards, suggesting their utility as "hit" compounds for further lead optimization rather than final drugs.
Mechanism of Action Pathways
The dual-potential mechanism (Antimicrobial vs. Neuroprotective) is visualized below.
Figure 2: Dual mechanism of action pathways for N-furoyl-aminobenzoic acid analogs.
References
-
Rodríguez-Núñez, Y. A., et al. (2019).[6] "Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors." ResearchGate. (Context: Discusses synthesis of aminobenzoic derivatives using 2-furoyl chloride for AChE inhibition).
-
Kapoor, A., & Dahiya, S. K. (2014). "Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives." Scholars Research Library.
-
Krátký, M., et al. (2019).[7] "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents."[8] Biomolecules, 10(1).[3]
-
Nasr, F. A., et al. (2022).[9] "Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives." Frontiers in Microbiology. (Context: Green synthesis and antifungal profile of anthranilic acid derivatives).
-
Yadav, M., et al. (2021). "Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid." Molecules, 26.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]
- 8. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
synthesis protocol for 3-[(2-Methyl-3-furoyl)amino]benzoic acid
Application Note: Synthesis Protocol for 3-[(2-Methyl-3-furoyl)amino]benzoic acid
Executive Summary
This application note details the synthesis of 3-[(2-Methyl-3-furoyl)amino]benzoic acid , a functionalized benzamide scaffold often utilized in fragment-based drug discovery (FBDD) and as an intermediate for kinase inhibitor development. The molecule features a 2-methyl-3-furoic acid moiety coupled to a 3-aminobenzoic acid core via an amide linkage.
We present two distinct protocols to accommodate different scales and resource availability:
-
Method A (The "Gold Standard" - Acid Chloride Route): Ideal for gram-scale synthesis, offering high cost-efficiency and scalability.
-
Method B (The "Discovery" - HATU Coupling Route): Optimized for milligram-scale, high-throughput parallel synthesis where reagent cost is secondary to speed and operational simplicity.
Retrosynthetic Analysis & Strategy
The target molecule is constructed via a single amide bond formation.[1] The disconnection reveals two commercially available precursors: 2-methyl-3-furoic acid (the electrophile) and 3-aminobenzoic acid (the nucleophile).
Strategic Considerations:
-
Nucleophile Solubility: 3-Aminobenzoic acid is zwitterionic. It is poorly soluble in non-polar organic solvents but soluble in basic aqueous media or polar aprotic solvents (DMF/DMSO).
-
Regioselectivity: The amine is the only nucleophilic site on the benzoic acid component (under controlled pH), ensuring high chemoselectivity without the need for protecting groups on the carboxylic acid.[1]
Visual Reaction Scheme (DOT Visualization):
Caption: Retrosynthetic workflow for the target amide coupling.
Method A: Acid Chloride Protocol (Scalable)[2]
This method utilizes Thionyl Chloride (SOCl₂) to generate the reactive acid chloride in situ.[1] This is the preferred method for scale-up (>1g) due to the low cost of reagents and the easy removal of byproducts (SO₂ and HCl gases).
Materials Required
| Reagent | Role | Equivalents | Notes |
| 2-Methyl-3-furoic acid | Starting Material A | 1.0 eq | Dry thoroughly before use. |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 3.0 - 5.0 eq | Excess acts as solvent. |
| 3-Aminobenzoic acid | Starting Material B | 1.0 eq | |
| Pyridine | Base/Solvent | 3.0 eq | Acid scavenger. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous. |
Step-by-Step Procedure
Phase 1: Activation (Acid Chloride Formation) [1]
-
Setup: Equip a dry round-bottom flask (RBF) with a reflux condenser and a drying tube (CaCl₂ or N₂ line).
-
Charge: Add 2-methyl-3-furoic acid (1.0 eq) to the flask.
-
Addition: Carefully add Thionyl Chloride (3.0 eq) and a catalytic drop of DMF (dimethylformamide). Caution: Gas evolution (SO₂, HCl).
-
Reflux: Heat the mixture to reflux (approx. 75°C) for 2 hours. The solution should become clear.
-
Evaporation: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).
-
Azeotrope: Add dry Toluene (10 mL) and evaporate again to remove trace SOCl₂. The residue is the crude 2-methyl-3-furoyl chloride .
Phase 2: Coupling (Schotten-Baumann Variation)
-
Dissolution: Dissolve the crude acid chloride in anhydrous DCM (5-10 mL per gram).
-
Preparation of Amine: In a separate flask, dissolve 3-aminobenzoic acid (1.0 eq) in Pyridine (3.0 eq) and DCM. If solubility is poor, use pure Pyridine or a Pyridine/DMF mixture.
-
Coupling: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Pour the reaction mixture into ice-cold 1M HCl. Note: The acid protonates the pyridine and ensures the product remains protonated (COOH form).
Phase 3: Workup & Purification [2]
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and Brine (1x).[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Acetonitrile to yield the pure product as a white/off-white solid.
Method B: HATU Coupling Protocol (Discovery)
This method uses HATU , a potent uronium-based coupling agent. It is milder, avoids noxious SOCl₂, and is ideal for small-scale library synthesis (10mg - 100mg).
Materials Required
| Reagent | Role | Equivalents |
| 2-Methyl-3-furoic acid | Acid | 1.0 eq |
| 3-Aminobenzoic acid | Amine | 1.1 eq |
| HATU | Coupling Agent | 1.2 eq |
| DIPEA (Hünig's Base) | Base | 3.0 eq |
| DMF | Solvent | [0.1 M] |
Step-by-Step Procedure
-
Activation: In a vial, dissolve 2-methyl-3-furoic acid (1.0 eq) in DMF. Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Addition: Add 3-aminobenzoic acid (1.1 eq) and the remaining DIPEA (1.5 eq) to the reaction vial.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Workup (Precipitation Method): Pour the reaction mixture into 10 volumes of ice-cold 1M HCl. The product should precipitate out.
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum.[1]
-
Alternative Workup (Extraction): If no precipitate forms, extract with Ethyl Acetate as described in Method A.
Quality Control & Validation
Expected Analytical Data:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 220–240°C (typical for benzamide-benzoic acids).
-
1H NMR (DMSO-d6, 400 MHz):
-
LC-MS: Mass [M+H]+ = 246.23 (Calculated). Look for [M-H]- = 244.2 in negative mode.
Troubleshooting Guide:
-
Low Yield: If the acid chloride hydrolysis is competing, ensure all glassware is bone-dry.[1] In Method A, ensure the amine is fully dissolved before adding the acid chloride.[1]
-
Impurity (Di-acylation): Unlikely with this steric profile, but if observed, reduce the acid chloride equivalents to 0.95 eq.[1]
-
Solubility Issues: If the product does not precipitate in 1M HCl, the pH might not be low enough.[1] Adjust to pH 1-2.
References
-
Sigma-Aldrich. Product Specification: 3-[(2-methyl-3-furoyl)amino]benzoic acid (CAS 298686-55-2). Available at: (Accessed Oct 2023).
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Acid Chloride preparation).
Sources
Application Note: Optimized Amide Coupling Strategies for 2-Methyl-3-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and actionable protocols for the successful amide coupling of 2-methyl-3-furoyl chloride with primary and secondary amines. Amides derived from the 2-methyl-3-furoic acid scaffold are of significant interest in medicinal chemistry. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions for optimizing reaction conditions. We will explore the mechanistic basis of the reaction, critical parameters for success, and provide two robust, field-proven protocols for both homogeneous and biphasic reaction conditions.
Introduction: The Challenge and Opportunity
The furan ring is a valuable pharmacophore in drug discovery, often used as a bioisosteric replacement for phenyl groups or other aromatic systems.[1] The specific substitution pattern of 2-methyl-3-furoic acid derivatives presents unique opportunities for molecular design. The conversion of the parent carboxylic acid to the more reactive 2-methyl-3-furoyl chloride is a common strategy to facilitate amide bond formation.[2][3][4]
However, this substrate is not without its challenges. The methyl group at the 2-position introduces steric hindrance adjacent to the reactive carbonyl center, which can impede the approach of the amine nucleophile. Furthermore, acyl chlorides are highly sensitive to moisture, necessitating anhydrous conditions to prevent hydrolysis back to the less reactive carboxylic acid.[5] This guide provides the strategic framework to overcome these challenges and achieve high-yield synthesis of the desired N-substituted 2-methyl-3-carboxamides.
Reaction Fundamentals: The Nucleophilic Acyl Substitution Mechanism
The reaction between 2-methyl-3-furoyl chloride and an amine is a classic example of nucleophilic acyl substitution.[5][6] Understanding this mechanism is crucial for troubleshooting and optimization.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient, unstable tetrahedral intermediate.[5]
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Elimination of the Leaving Group: Simultaneously, the chloride ion is expelled. As chloride is an excellent leaving group, this step is highly favorable.[5]
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture removes this proton to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[5][7] This final step is critical, as it drives the reaction to completion by neutralizing the generated acid.[2][7]
Caption: Nucleophilic Acyl Substitution Mechanism.
Critical Parameters for a Successful Coupling
The success of the amide coupling hinges on the careful selection of four key parameters: the amine, the base, the solvent, and the reaction temperature.
A. The Amine Substrate The nucleophilicity and steric bulk of the amine are paramount.
-
Primary vs. Secondary Amines: Both primary and secondary aliphatic amines are generally excellent nucleophiles and react readily.[2] Aromatic amines, such as aniline, are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring and may require slightly elevated temperatures or longer reaction times.
-
Steric Hindrance: Highly branched amines (e.g., tert-butylamine) can react slowly due to steric clash with the 2-methyl group on the furoyl chloride. In these cases, extended reaction times may be necessary.
B. The Choice of Base A base is required to neutralize the hydrochloric acid (HCl) byproduct.[5][7] The choice of base often dictates the reaction setup.
-
Tertiary Amines (Homogeneous Conditions): Triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are commonly used in anhydrous aprotic solvents like Dichloromethane (DCM).[5][8] They are soluble in the organic phase, leading to a homogeneous reaction mixture. Typically, 1.1 to 1.5 equivalents are used to ensure complete neutralization.[5]
-
Pyridine: Pyridine can serve as both a base and a nucleophilic catalyst. It is known to activate acyl chlorides, sometimes leading to superior results.[7]
-
Inorganic Bases (Biphasic/Schotten-Baumann Conditions): Aqueous solutions of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) are used in the classic Schotten-Baumann reaction.[6][9][10] This method is conducted in a two-phase system (e.g., DCM and water), where the base in the aqueous phase neutralizes the HCl, while the reactants and product remain in the organic layer.[9] This is an exceptionally robust and scalable method.
C. The Solvent System The solvent must be inert to the highly reactive acyl chloride.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and ethyl acetate are excellent choices.[2][8] They effectively dissolve the reactants without participating in the reaction. It is critical to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[5]
-
Biphasic Systems: As mentioned, a combination of an organic solvent (like DCM or diethyl ether) and water is used for Schotten-Baumann conditions.[9]
D. Temperature Control The reaction of an acyl chloride with an amine is typically exothermic.[5][]
-
Initial Cooling: It is standard practice to cool the reaction mixture to 0 °C in an ice bath before and during the addition of the acyl chloride.[1][5] This helps to control the reaction rate, prevent the formation of side products, and ensure safety.
-
Warming to Room Temperature: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[1][5]
Comparative Overview of Reaction Conditions
The table below summarizes common conditions, allowing for rapid selection of an appropriate starting point for your specific amine substrate.
| Parameter | Condition 1: Homogeneous | Condition 2: Schotten-Baumann (Biphasic) | Key Considerations & Rationale |
| Amine Scope | Primary & Secondary Aliphatic/Aromatic | Primary & Secondary Aliphatic/Aromatic | Both methods are broadly applicable. Schotten-Baumann can be particularly effective for simple, robust amines. |
| Base | Triethylamine (TEA) or DIEA (1.1-1.5 eq) | Aq. NaOH (e.g., 2 M) or Na₂CO₃ | Organic bases offer a single-phase system. Inorganic bases are inexpensive, highly effective, and simplify workup as the base salt is in the aqueous phase.[6][9][10] |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Dichloromethane (DCM) / Water | Anhydrous conditions are critical for the homogeneous method to prevent acyl chloride hydrolysis.[5] The biphasic method inherently manages hydrolysis by keeping the bulk of the acyl chloride in the organic phase.[9] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Initial cooling is crucial to manage the exothermicity of the reaction.[] |
| Work-up | Aqueous wash to remove base salt | Simple phase separation | The biphasic work-up is often simpler as the base and its salt are partitioned into the aqueous layer. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. 2-Methyl-3-furoyl chloride is corrosive and moisture-sensitive. Personal protective equipment (lab coat, gloves, safety glasses) must be worn at all times.
Protocol 1: General Amide Synthesis in Dichloromethane (DCM)
This protocol is a standard method for small-scale laboratory synthesis under anhydrous, homogeneous conditions.[5]
Materials:
-
Amine (1.0 equiv)
-
2-Methyl-3-furoyl chloride (1.05 equiv)
-
Triethylamine (TEA) or DIEA (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Acyl Chloride Addition: Dissolve 2-methyl-3-furoyl chloride (1.05 equiv) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, as appropriate for the specific product.
Protocol 2: Amide Synthesis under Schotten-Baumann Conditions
This classic biphasic protocol is highly reliable and easily scalable.[6][9][10]
Materials:
-
Amine (1.0 equiv)
-
2-Methyl-3-furoyl chloride (1.1 equiv)
-
Dichloromethane (DCM) or Diethyl Ether
-
2 M Sodium Hydroxide (NaOH) solution
-
Erlenmeyer flask or round-bottom flask with vigorous stirring
-
Ice bath
-
Separatory funnel
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a flask, dissolve the amine (1.0 equiv) in DCM (approx. 0.2-0.4 M). Add an equal volume of 2 M NaOH solution.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath under vigorous stirring.
-
Acyl Chloride Addition: Add 2-methyl-3-furoyl chloride (1.1 equiv) dropwise to the vigorously stirred mixture. A thick white precipitate may form.
-
Reaction: Continue to stir vigorously at 0 °C for 15 minutes, then remove the ice bath and stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography or recrystallization as needed.
General Experimental Workflow
The following diagram outlines the typical process flow from starting materials to the final, purified amide product.
Caption: General workflow for the synthesis of amides.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
GlobeNewswire. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.se]
- 3. Lab Reporter [fishersci.it]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
Application Note: High-Throughput Screening Assays Using Reversine (CAS 298686-55-2)
Executive Summary & Mechanism of Action
Reversine (CAS 298686-55-2) is a heterine-based small molecule originally discovered for its ability to induce dedifferentiation in lineage-committed cells. In the context of High-Throughput Screening (HTS), it is primarily utilized as a benchmark reference inhibitor (positive control) for Aurora Kinases (A, B, C) and MPS1 (TTK) , and as a potent tool compound for phenotypic screens targeting polyploidy and mitotic catastrophe .
Mechanistic Profile for HTS Design
To design valid assays, one must understand the specific inhibition profile:
-
Primary Target (Kinase Assays): Pan-Aurora Kinase Inhibitor.
-
Aurora A (
) -
Aurora B (
) – Primary HTS utility -
Aurora C (
)
-
-
Secondary Target (Phenotypic Assays): A3 Adenosine Receptor Antagonist (
) and Nonmuscle Myosin II Heavy Chain inhibition. -
Cellular Phenotype: Abrogation of the Spindle Assembly Checkpoint (SAC), leading to cytokinesis failure, endoreduplication, and polyploidy.
Technical Specifications & Handling
| Parameter | Specification | Application Note |
| Molecular Weight | 393.48 g/mol | Use for molarity calculations. |
| Solubility | DMSO (>25 mg/mL) | Critical: Insoluble in water. Prepare stocks in 100% DMSO. |
| Stock Storage | -20°C (Desiccated) | Stable for >2 years. Avoid freeze-thaw cycles >5 times. |
| Working Solvent | < 1% DMSO Final | Assays must tolerate 0.1–1% DMSO. |
| Light Sensitivity | Moderate | Protect assay plates from direct light during incubation. |
Biological Pathway Visualization
The following diagram illustrates the intervention points of Reversine within the mitotic signaling cascade. This logic underpins the assay readouts described in Section 4.
Caption: Reversine acts as a dual inhibitor of Aurora B and MPS1, bypassing the Spindle Assembly Checkpoint and preventing Histone H3 phosphorylation, resulting in polyploidy.
Detailed Experimental Protocols
Protocol A: Biochemical HTS Assay (Aurora B Inhibition)
Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Purpose: Screening libraries for Aurora B inhibitors using Reversine as the Maximal Inhibition Control (100% Inhibition) .
1. Reagents & Buffer Setup
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT (fresh).
-
Enzyme: Recombinant Human Aurora B (0.5 nM final).
-
Substrate: ULight™-labeled Histone H3 peptide (50 nM final).
-
Tracer: Europium-anti-phospho-Histone H3 (Ser10) antibody.
-
Control Compound: Reversine (10 mM DMSO stock).
2. Workflow (384-Well Plate)
-
Compound Dispensing:
-
Dispense 100 nL of Test Compounds into columns 3–22.
-
Dispense 100 nL of DMSO (Negative Control) into column 1–2.
-
Dispense 100 nL of Reversine (10 µM final) into column 23–24 (Positive Control).
-
-
Enzyme Addition:
-
Add 5 µL of Aurora B Enzyme Mix to all wells.
-
Pre-incubation: Centrifuge (1000 x g, 1 min) and incubate for 10 min at RT. This allows Reversine to bind the ATP pocket.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate/ATP Mix (ATP concentration should be at
, approx. 10 µM).
-
-
Incubation:
-
Seal plate. Incubate for 60 minutes at RT in the dark.
-
-
Detection:
-
Add 10 µL of EDTA/Eu-Antibody Detection Mix to stop the reaction.
-
Incubate 60 min. Read on TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 320 nm | Emission: 665 nm (Acceptor) & 615 nm (Donor).
-
3. Data Analysis
Calculate % Inhibition using the Reversine controls:
Protocol B: High-Content Phenotypic Screen (Polyploidy Induction)
Format: Cell-based High-Content Screening (HCS) Purpose: Identifying compounds that induce mitotic catastrophe or polyploidy, using Reversine as a phenotypic reference .
1. Cell Preparation
-
Cell Line: HCT116 or HeLa (Human cervical carcinoma).
-
Seeding Density: 2,000 cells/well in 384-well black/clear-bottom plates.
-
Media: DMEM + 10% FBS.
-
Incubation: Allow cells to adhere for 16–24 hours at 37°C, 5% CO₂.
2. Compound Treatment
-
Dosing: Add compounds using an acoustic liquid handler (e.g., Echo).
-
Reversine Control: Titrate Reversine (0.5 µM final) in control wells. At this concentration, >80% of cells should exhibit polyploidy (4N/8N DNA content) after 24h.
-
-
Duration: Incubate for 24 to 48 hours. Note: 24h is sufficient for G2/M arrest; 48h is required for clear polyploidy quantification.
3. Fixation & Staining
-
Fixation: Remove media (or add directly) 4% Paraformaldehyde (PFA) for 15 min. Wash 2x with PBS.
-
Staining Mix:
-
Hoechst 33342 (1 µg/mL): Nuclear stain (DNA content).
-
Anti-alpha-Tubulin-FITC: Cytoskeletal stain (Cell size/shape).
-
-
Incubation: 30 min at RT in dark. Wash 2x PBS.
4. Image Acquisition & Analysis[1]
-
Instrument: High-Content Imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).
-
Magnification: 10x or 20x objective.
-
Algorithm (CellProfiler or proprietary):
-
Identify Nuclei (Hoechst channel).
-
Measure Integrated Intensity (DNA Content).
-
Gate cells:
-
2N (G1)
-
4N (G2/M)
-
4N (Polyploid)
-
-
-
Output: Percentage of cells with >4N DNA content. Reversine treated wells should show a distinct shift to >4N compared to DMSO.
Assay Validation & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Signal Window (Kinase Assay) | ATP concentration too high | Ensure ATP is near |
| High Variability (CV > 10%) | Pipetting error or DMSO tolerance | Check DMSO tolerance of the enzyme; Reversine stocks can precipitate if hydrated—use fresh tips. |
| No Polyploidy observed (Cell Assay) | Incubation time too short | Reversine induces failure of cytokinesis. Cells must attempt division to become polyploid. Extend to 36-48h. |
| Reversine Degradation | Aqueous instability | Dilute Reversine into aqueous buffer immediately before use. Do not store intermediate aqueous dilutions. |
References
-
Chen, S., et al. (2004).[2] Dedifferentiation of Lineage-Committed Cells by a Small Molecule. Journal of the American Chemical Society, 126(2), 410–411.[2]
-
D'Alise, A. M., et al. (2008). Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. Molecular Cancer Therapeutics, 7(5), 1140–1149.
-
Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Biology, 190(1), 73–87.
-
Perreira, M., et al. (2005). Reversine and its 2,6-disubstituted purine analogues as effective dedifferentiation agents.[2][3] Journal of Medicinal Chemistry, 48(15), 4910-4918.
Sources
using 3-[(2-Methyl-3-furoyl)amino]benzoic acid as a chemical building block
Application Note: Utilizing 3-[(2-Methyl-3-furoyl)amino]benzoic Acid in High-Throughput Medicinal Chemistry
Executive Summary
This guide details the technical application of 3-[(2-Methyl-3-furoyl)amino]benzoic acid (CAS: 915923-22-7) as a bifunctional building block in drug discovery. While aminobenzoic acids are ubiquitous in medicinal chemistry, this specific derivative incorporates a 2-methyl-3-furoyl moiety, a privileged structure often utilized to modulate lipophilicity and introduce hydrogen bond acceptors without significantly increasing molecular weight.
This molecule serves as a critical "scaffold linker" in the synthesis of:
-
Biaryl Amide Libraries: Targeting GPCRs and Kinases (e.g., P2X7 antagonists).
-
Peptidomimetics: Acting as a rigid, aromatic spacer that mimics dipeptide turns.
-
Fragment-Based Drug Discovery (FBDD): Providing a pre-validated core with defined vectors for substitution.
Chemical Profile & Structural Logic
The utility of this building block stems from its meta-substitution pattern . Unlike para-isomers, which create linear geometries, the meta-amino/benzoic acid arrangement induces a "kink" in the molecular backbone (approx. 120° bond angle), often required to fit into globular protein binding pockets.
Key Physicochemical Properties:
-
Molecular Weight: 245.23 g/mol (Fragment-friendly, <300 Da).
-
LogP (Predicted): ~2.3 (Ideal for oral bioavailability).
-
H-Bond Donors/Acceptors: 2/4.[1]
-
Stability: The 2-methyl substitution on the furan ring blocks the most reactive
-position, significantly improving metabolic stability against CYP450-mediated oxidation compared to unsubstituted furans.
Table 1: Solubility & Handling Specifications
| Solvent | Solubility (mg/mL) | Application Note |
| DMSO | >50 | Preferred stock solution solvent (store at -20°C). |
| DMF | >40 | Ideal for HATU/HBTU coupling reactions. |
| DCM | <5 | Poor solubility; avoid as primary solvent for the free acid. |
| Methanol | Moderate | Suitable for transfer, but avoid for activation steps (risk of methyl ester formation). |
Application Workflow: Parallel Library Synthesis
The primary application of this building block is the generation of 3,N-disubstituted benzamide libraries . The carboxylic acid "handle" allows for the rapid coupling of diverse amines.
Mechanistic Insight: The "Furan Effect"
The furan ring is not merely a spacer; it acts as a bioisostere for phenyl and thiophene rings. However, it is more polar (due to the oxygen lone pairs), which can improve solubility of the final drug candidate. The amide bond connecting the furan to the benzoic acid is generally stable, but the furan ring itself requires protection from strong Lewis acids which can trigger ring-opening.
Experimental Protocols
Protocol A: Solution-Phase Amide Coupling (Library Generation)
Objective: To couple 3-[(2-Methyl-3-furoyl)amino]benzoic acid with a set of diverse secondary amines to create a focused library.
Materials:
-
Building Block: 3-[(2-Methyl-3-furoyl)amino]benzoic acid (1.0 equiv).
-
Amine Partners: Diverse R-NH₂ (1.2 equiv).[2]
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) for difficult amines.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Activation:
-
Dissolve the building block (0.1 mmol) in anhydrous DMF (1 mL).
-
Add DIPEA (0.3 mmol, 52 µL).
-
Add HATU (0.12 mmol, 46 mg).
-
Critical Step: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester (O-At ester).
-
-
Coupling:
-
Add the specific amine partner (0.12 mmol) to the reaction vial.
-
Purge headspace with nitrogen and cap tightly.
-
Stir at RT for 12–16 hours.
-
QC Check: Monitor by LC-MS. The starting material (MW 245) should disappear, replaced by the product mass (MW 245 + Amine - 18).
-
-
Workup (High-Throughput):
-
Dilute reaction with Ethyl Acetate (3 mL).
-
Wash with 1M HCl (1 mL) to remove excess DIPEA and unreacted amine. (Note: Do not use strong acid or prolonged exposure, as furan rings can be acid-sensitive).
-
Wash with Saturated NaHCO₃ (1 mL) to remove unreacted building block and HATU byproducts.
-
Wash with Brine (1 mL).
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
If purity <90%, utilize preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Capping
Objective: Use the molecule as an N-terminal cap to introduce the furan pharmacophore into a peptide sequence.
-
Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 mins.
-
Deprotection: Remove Fmoc group (20% Piperidine/DMF).
-
Coupling:
-
Dissolve 3-[(2-Methyl-3-furoyl)amino]benzoic acid (3 equiv), HOBt (3 equiv), and DIC (3 equiv) in DMF.
-
Add to resin and shake for 2 hours.
-
Validation: Perform Kaiser Test (Ninhydrin). A negative result (yellow beads) indicates successful capping.
-
-
Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5). Note: Limit cleavage time to 2 hours to prevent furan degradation.
Visualizing the Workflow
The following diagram illustrates the logical flow from the raw building block to a diversified library, highlighting the critical decision nodes.
Caption: Workflow for converting the 3-MFAB scaffold into a diversified benzamide library via HATU-mediated coupling.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of the amine partner. | Switch coupling agent to T3P (50% in EtOAc) and heat to 50°C. T3P is less sensitive to sterics than HATU. |
| Furan Degradation | Acid concentration too high during workup. | Replace 1M HCl wash with 0.5M Citric Acid (pH ~4) which is gentler on acid-labile heterocycles. |
| Incomplete Reaction | Carboxylic acid deactivation. | Ensure the DMF is anhydrous. Water hydrolyzes the activated ester back to the acid. |
References
-
Vertex AI Search. (2026). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. National Institutes of Health. Link
-
ChemScene. (2024). 3-((2-Methylbenzyl)amino)benzoic acid Product Page (Structural Analog Reference). ChemScene Catalog. Link
-
Eshmemet'eva, D. A., et al. (2022).[2] Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. Chimica Techno Acta. Link
-
BenchChem. (2025).[3] Methyl 2-(3-acetylphenyl)benzoate as a Versatile Building Block in the Synthesis of PARP Inhibitors. BenchChem Application Notes. Link
-
Walsh, C. T., et al. (2012). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of CAS 298686-55-2
Compound Identity: 3-[(2-methyl-3-furoyl)amino]benzoic acid CAS Registry Number: 298686-55-2 Molecular Formula: C13H11NO4 Molecular Weight: 245.23 g/mol [1][2][3]
Executive Summary: The Physicochemical Profile
Status: Conditional Stability in Aqueous Media.[2]
CAS 298686-55-2 is a carboxylic acid derivative containing a furan moiety.[1][2][3][4][5][6] Its behavior in bioassays is governed by two critical factors: pH-dependent solubility (driven by the benzoic acid group) and oxidative sensitivity (driven by the electron-rich furan ring).[1][2][3]
Unlike many basic drugs (e.g., kinase inhibitors like Vandetanib) that precipitate at neutral pH, this compound is acidic .[2][3] It is generally more soluble in neutral bioassay buffers (pH 7.[2][3]4) than in acidic stock solutions, provided the cation concentration (ionic strength) is managed correctly.[2][3]
Core Stability Modules
Module A: The Solubility-pH Switch (The "Crash" Risk)
The primary failure mode for this compound in bioassays is precipitation due to incorrect pH handling.[2][3] The benzoic acid moiety has a pKa of approximately 4.2 .
-
In DMSO (Stock): The compound exists as the neutral, protonated species.[2][3] It is highly soluble.[2]
-
In Acidic Buffer (pH < 5): The compound remains protonated and uncharged.[2][3] Aqueous solubility is low .[2][7][8] Risk of precipitation is HIGH .[2]
-
In Neutral Buffer (pH 7.4): The compound deprotonates to the benzoate anion (
).[1][2][3] Aqueous solubility is improved . Risk of precipitation is LOW (unless calcium/magnesium salts form insoluble complexes).[2][3]
Technical Recommendation: Always ensure your assay buffer pH is > 6.0 before adding the compound.[2] If you are running an acidic assay (e.g., lysosomal targets at pH 4.5 or 5.0), you must validate solubility empirically, as the compound will likely crash out of solution.[2][3]
Module B: Chemical Integrity (The Furan Vulnerability)
The furan ring in CAS 298686-55-2 is an electron-rich heterocycle.[1][2] While the amide linker is hydrolytically stable, the furan is susceptible to:
-
Photo-oxidation: Exposure to ambient light can generate singlet oxygen, leading to ring opening (oxidative degradation).[2][3]
-
Acid-catalyzed ring opening: Prolonged storage in highly acidic media can degrade the furan core.[1][2]
Technical Recommendation:
-
Protect from Light: Store all stocks and assay plates in amber tubes or wrap in foil.
-
Avoid Vigorous Vortexing: Minimizes oxygen saturation in the working solution.[2]
Validated Protocols
Protocol 1: The "Intermediate Dilution" Method
Directly shooting 100% DMSO stock into a purely aqueous buffer can cause "shock precipitation" due to local high concentrations.[2] Use this stepwise protocol to ensure stability.
Reagents:
-
Stock: 10 mM CAS 298686-55-2 in anhydrous DMSO.
-
Intermediate Buffer: PBS (pH 7.4) + 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20.[1][2][3]
Workflow:
-
Thaw DMSO stock at Room Temperature (RT). Vortex briefly.
-
Prepare Intermediate: Dilute Stock 1:10 into the Intermediate Buffer (e.g., 5 µL Stock + 45 µL Buffer).
-
Note: The BSA/Tween acts as a solubility chaperone during the transition from organic to aqueous phase.
-
-
Final Dilution: Dilute the Intermediate 1:100 into the Assay Buffer to reach the final testing concentration (e.g., 10 µM).
-
Incubate: Allow to equilibrate for 15 minutes at RT before adding to cells/enzyme.
Protocol 2: Quality Control Check (Visual)
Before running a high-throughput screen, perform a "Turbidity Check":
-
Prepare the compound at 2x the final assay concentration in the assay buffer.
-
Measure Absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.005 (relative to buffer blank).
-
Fail Criteria: OD600 > 0.01 (indicates micro-precipitation/aggregation).[2][3]
Visual Troubleshooting Guides
Diagram 1: Solubility & Stability Decision Tree
This flowchart guides you through the logic of handling CAS 298686-55-2 based on your assay conditions.
Caption: Logical flow for predicting solubility failures based on pH and environmental factors.
Diagram 2: Serial Dilution Workflow
Visualizing the "Intermediate Dilution" method to prevent shock precipitation.
Caption: Step-wise dilution strategy to maintain solubility during the transition from organic to aqueous solvent.
Quantitative Data Summary
| Parameter | Value/Condition | Implication for Bioassay |
| pKa (Acid) | ~4.2 (Carboxylic Acid) | Soluble at pH > 5.5; Insoluble at pH < 4.[1][2][3]0. |
| LogP (Octanol/Water) | ~2.5 (Estimated) | Moderate lipophilicity; requires DMSO for stock.[2][3] |
| DMSO Solubility | > 20 mg/mL | Excellent stock solvent.[2] |
| PBS Solubility (pH 7.4) | ~0.5 - 1.0 mg/mL | Good for standard assays (typically < 100 µM).[1][2][3] |
| PBS Solubility (pH 4.0) | < 0.01 mg/mL | CRITICAL FAILURE POINT. |
| Light Sensitivity | High (Furan ring) | Must be stored in amber vials/dark.[2][3] |
Frequently Asked Questions (FAQ)
Q1: My compound precipitated immediately upon adding to the cell culture media. Why? A: This is likely "Shock Precipitation."[2] Even though the compound is soluble at pH 7.4, the local concentration at the tip of your pipette tip exceeds the solubility limit when a droplet of 100% DMSO hits the water. Solution: Use the Intermediate Dilution Protocol (see Section 3) and ensure rapid mixing or vortexing during addition.[2][3]
Q2: Can I store the diluted aqueous solution at 4°C for use next week? A: No. While the amide bond is stable, the furan ring is sensitive to oxidation over time in aqueous solution. Furthermore, "salting out" can occur at lower temperatures.[2] Best Practice: Prepare aqueous dilutions fresh daily.
Q3: I see a color change (yellowing) in my DMSO stock after 6 months. Is it still good? A: Proceed with Caution. Yellowing often indicates oxidation of the furan ring or trace impurities. Run an LC-MS to check purity. If purity is <95%, discard the stock. Store future stocks at -20°C or -80°C under argon/nitrogen to prevent this.[1][2][3]
Q4: Does this compound bind to plastic? A: Moderately.[2][3] As a lipophilic molecule (LogP ~2.5), it can adhere to polystyrene.[2][3] We recommend using Low-Binding Polypropylene plates and tips.[1][2][3] Adding 0.01% Tween-20 to your buffer significantly reduces surface adsorption.[1][2][3]
References
-
PubChem Compound Summary. 3-[(2-methyl-3-furoyl)amino]benzoic acid (CAS 298686-55-2).[1][2][4] National Center for Biotechnology Information.[2][3] [1][2][3]
-
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] (General principles of solubility for carboxylic acid derivatives).
-
Di, L., & Kerns, E. H. (2006).[2][3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2][3] (Protocols for DMSO stock management).
-
Dunlop, A. P. (1953).[2][3] "The Furans."[2] American Chemical Society Monograph Series.[2][3] (Reference for the oxidative instability of furan rings).
Sources
- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 2. Bafilomycin A1 | CAS 88899-55-2 | Autophagy inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Bafilomycin A1 from Streptomyces griseus, ≥90% (HPLC), DMSO solution, V-ATPase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-3-methyl-3-sulfinobutanoic acid | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 6. STK292702 (29550-94-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
overcoming steric hindrance in 2-methyl-3-furoyl amide formation
Topic: Overcoming Steric Hindrance in 2-Methyl-3-Furoic Acid Amidation
Welcome to the Advanced Synthesis Support Module
User Profile: Medicinal Chemist / Process Development Scientist Current Challenge: Failure or low yield in coupling 2-methyl-3-furoic acid with amines. Root Cause: The C2-methyl group creates significant steric strain ("ortho-effect"), blocking the Burgi-Dunitz trajectory of the incoming nucleophile and potentially twisting the C3-carbonyl out of planarity with the furan ring, reducing electrophilicity.
Standard reagents (EDC/NHS, HBTU) typically fail because the activation intermediate (O-acylisourea or active ester) is too bulky to be approached effectively by the amine, or the activation rate is slower than the hydrolysis rate.
Part 1: Strategic Decision Matrix
Before selecting a protocol, evaluate your specific constraints using this logic flow.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.
Part 2: The Protocols
Method A: The "Nuclear Option" (Acid Chloride via Oxalyl Chloride)
Best For: Extremely hindered amines; robust substrates. Mechanism: Converts the bulky -OH to a small -Cl leaving group. The key is the Vilsmeier-Haack intermediate formed by DMF, which acts as a nucleophilic catalyst to activate the oxalyl chloride.
The Protocol
-
Preparation: Dissolve 2-methyl-3-furoic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Catalysis: Add DMF (catalytic, 2-3 drops) . Do not skip this. Without DMF, the reaction may stall.
-
Activation: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C.
-
Observation: Vigorous bubbling (
, , ) indicates activation.
-
-
Reaction: Stir at Room Temp (RT) for 2 hours.
-
Validation: Aliquot 50 µL into MeOH. Check TLC/LCMS. Complete conversion to the Methyl Ester indicates the Acid Chloride is fully formed.
-
-
Workup (Evaporation): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve in fresh DCM.
-
Coupling: Add the Amine (1.1 equiv) and DIPEA or Et3N (3.0 equiv) at 0°C. Warm to RT.
Why it works: The chloride is the smallest possible leaving group, minimizing the steric penalty during the nucleophilic attack.
Method B: The "Gentle Giant" (Ghosez's Reagent)
Best For: Acid-sensitive substrates (e.g., Boc-protected amines, acetals) where HCl generation is fatal. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.
The Protocol
-
Setup: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM or Chloroform.
-
Activation: Add Ghosez’s Reagent (1.2 - 1.5 equiv) at RT.
-
Monitoring: Stir for 1-3 hours.
-
Note: The byproduct is a neutral amide (N,N-dimethylisobutyramide), avoiding acidic conditions.
-
-
Coupling: Add Amine (1.2 equiv) and Pyridine (2.0 equiv) directly to the mixture.
-
Purification: Standard aqueous workup removes the water-soluble amide byproduct.
Why it works: It generates the acid chloride neutrally. The reagent reacts with the acid to transfer the chloride, while the "proton sponge" nature of the enamines buffers the system.
Method C: The Scalable Modern Route (T3P - Propylphosphonic Anhydride)
Best For: Process scale-up; moderately hindered systems; avoiding toxic acid chloride gases. Mechanism: T3P forms a mixed anhydride. The cyclic structure releases strain upon ring opening, driving the reaction.
The Protocol
-
Setup: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these, not DMF).
-
Base: Add DIPEA (3.0 - 4.0 equiv) .
-
Critical: The reaction requires basic conditions to form the carboxylate anion first.
-
-
Addition: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise at 0°C.
-
Reaction: Heat may be required. Start at RT; if slow, heat to 50°C.
-
Workup: Wash with water. T3P byproducts are water-soluble.[1][2][3]
Data Comparison:
| Feature | Acid Chloride (Oxalyl Cl) | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) |
| Reactivity | High (Aggressive) | High (Neutral) | Moderate-High |
| Byproducts | HCl, CO, CO2 (Gas) | Neutral Amide | Water-soluble Phosphonates |
| Moisture Sensitivity | Extreme | High | Moderate |
| Steric Tolerance | Excellent | Excellent | Good |
Part 3: Mechanistic Insight (The "Black Box" of Activation)
Users often fail with Oxalyl Chloride because they omit the DMF catalyst. Here is the catalytic cycle you are relying on.
Figure 2: The Vilsmeier-Haack catalytic cycle. DMF reacts with Oxalyl Chloride to form the active chlorinating species, which then transfers chlorine to the acid.
Part 4: Troubleshooting FAQ
Q: My reaction turns black/tarry when using Oxalyl Chloride.
-
Diagnosis: Polymerization of the furan ring. Furans are acid-sensitive (forming polyfurans under strong acidic conditions).
-
Fix: Switch to Ghosez’s Reagent (Method B) or ensure you are using exactly 1.0 equiv of DMF catalyst and keeping the temp at 0°C. Do not let the reaction sit for >2 hours.
Q: I see the "N-acyl urea" byproduct in my LCMS.
-
Diagnosis: You are likely using EDC/DCC. The amine is too hindered to attack the O-acylisourea faster than the rearrangement occurs.
-
Fix: Stop using Carbodiimides (EDC/DCC). Switch to Method A or C immediately. Carbodiimides are chemically unsuited for ortho-substituted furoic acids.
Q: T3P reaction yields are low (<30%).
-
Diagnosis: Solvent choice or Base stoichiometry.
-
Fix: T3P reaction rates are highly solvent-dependent. Switch to EtOAc or 2-MeTHF. Avoid DMF/DMSO if possible. Ensure you use at least 3-4 equivalents of base; the acid must be fully deprotonated to attack the phosphorus center.
Q: Can I use Thionyl Chloride (
-
Diagnosis: Possible, but risky.
-
Fix:
requires heat (reflux) to be effective, which often degrades the furan ring. Oxalyl chloride works at room temp. Stick to Oxalyl Chloride.[4]
References
-
Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[1][3][6][8][9][10] Tetrahedron, 61(46), 10827-10852.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][11][12] Organic Process Research & Development, 20(2), 140–177. (Detailed review of T3P usage).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. youtube.com [youtube.com]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. chimia.ch [chimia.ch]
- 12. atlanchimpharma.com [atlanchimpharma.com]
Validation & Comparative
Navigating P2X3 Receptor Antagonism: A Comparative Analysis of Gefapixant and an Inquiry into CAS 298686-55-2
An In-depth Guide for Researchers in Pharmacology and Drug Discovery
In the landscape of therapeutic development for chronic cough and other sensory hyper-sensitization disorders, the P2X3 receptor has emerged as a pivotal target. This guide offers a comprehensive comparison of Gefapixant (CAS 1015787-98-0), a well-characterized P2X3 receptor antagonist, and an investigation into the compound identified by CAS number 298686-55-2. As will be detailed, publicly accessible data on the biological activity of CAS 298686-55-2 is not available, precluding a direct comparative analysis of its IC50. Therefore, this guide will provide a thorough examination of Gefapixant's potency and the methodologies used to determine it, serving as a robust framework for researchers evaluating novel P2X3 antagonists.
Understanding the Target: The P2X3 Receptor Signaling Pathway
The P2X3 receptor is an ATP-gated cation channel predominantly expressed on sensory neurons.[1] Its activation is a key event in the initiation of the cough reflex and the perception of pain.[2] Extracellular ATP, released in response to inflammation or cellular stress, binds to the P2X3 receptor, triggering a conformational change that opens the ion channel.[3][4] This allows for the rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and the generation of an action potential.[5] This signal is then transmitted to the central nervous system, resulting in the physiological response, such as a cough.[6]
Caption: P2X3 Receptor Signaling Pathway.
Comparative Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an antagonist required to inhibit a biological response by 50%.
| Compound | Target | IC50 (nM) | Citation(s) |
| Gefapixant | Human P2X3 Homotrimer | ~30 | [7][8][9] |
| Human P2X2/3 Heterotrimer | 100-250 | [7][8] | |
| CAS 298686-55-2 | P2X3 Receptor | Not Publicly Available | - |
As indicated, there is no publicly available data regarding the IC50 of CAS 298686-55-2 against the P2X3 receptor. In contrast, Gefapixant has been extensively studied and demonstrates potent antagonism of the human P2X3 receptor.[7][8][9]
Experimental Protocol: Determining IC50 of a P2X3 Receptor Antagonist
The following protocol outlines a representative in vitro assay to determine the IC50 of a test compound, such as Gefapixant, against the human P2X3 receptor. This method typically employs a cell line stably expressing the recombinant human P2X3 receptor and a fluorescent calcium indicator to measure the influx of calcium upon receptor activation.
Objective: To determine the concentration-dependent inhibition of ATP-induced calcium influx by a test compound in cells expressing the human P2X3 receptor.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
P2X3 receptor agonist (e.g., α,β-methylene ATP).
-
Test compound (e.g., Gefapixant) at various concentrations.
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hP2X3 cells under standard conditions (37°C, 5% CO2).
-
Harvest cells and seed them into 384-well microplates at an appropriate density.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the different concentrations of the test compound to the respective wells.
-
Incubate the plates at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Set up the fluorescent plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Program the instrument to inject the P2X3 receptor agonist (e.g., α,β-methylene ATP) into each well.
-
Measure the baseline fluorescence before agonist injection and the peak fluorescence after agonist injection.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in the presence of the test compound as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental Workflow for IC50 Determination.
Conclusion
Gefapixant is a potent and selective antagonist of the P2X3 receptor, with well-documented IC50 values in the nanomolar range. The lack of publicly available data for CAS 298686-55-2 prevents a direct comparison of its potency. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the IC50 of novel compounds targeting the P2X3 receptor, enabling the identification and characterization of new therapeutic candidates for conditions such as refractory chronic cough.
References
- Abdulqawi, R., et al. (2015). P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. The Lancet, 385(9974), 1198-1205.
- Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(Suppl 1), 3-26.
-
Patsnap. (2024, June 14). What is Gefapixant used for? Synapse. Retrieved from [Link]
- Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation. British Journal of Pharmacology, 176(13), 2279-2291.
-
Patsnap. (2024, July 17). What is the mechanism of Gefapixant? Synapse. Retrieved from [Link]
-
MedPath. (2025, August 26). Gefapixant: A Comprehensive Monograph on a First-in-Class P2X3 Antagonist for Chronic Cough. Retrieved from [Link]
-
Wikipedia. (2023, September 29). Gefapixant. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Gefapixant. Retrieved from [Link]
-
Patsnap. (2024, June 21). What are P2X3 receptor antagonists and how do they work? Synapse. Retrieved from [Link]
- Mansoor, S. E., et al. (2016).
-
Wikipedia. (n.d.). P2RX3. Retrieved from [Link]
- Jiang, R., et al. (2023). Endogenous forms of ATP–ATP4− and MgATP2−—orchestrate distinct pathophysiological signaling via biased activation of P2X3 receptors. Proceedings of the National Academy of Sciences, 120(51), e2309421120.
- Fabbretti, E. (2013). ATP P2X3 receptors and neuronal sensitization. Frontiers in Cellular Neuroscience, 7, 243.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hypophosphorous acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [(2~{R},4~{a}~{R},6~{R},7~{a}~{R})-6-[2,4-bis(oxidanylidene)-5-[(~{E})-3-phosphonoprop-1-enyl]pyrimidin-1-yl]-2-phenyl-4~{a},6,7,7~{a}-tetrahydro-4~{H}-furo[3,2-d][1,3]dioxin-2-yl]phosphonic acid | C19H22N2O11P2 | CID 134686805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzeneacetonitrile, 2-methyl-α-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | 852246-55-0 [chemicalbook.com]
Technical Guide: Structure-Activity Relationship (SAR) of Furoyl-Aminobenzoic Acid P2X7 Antagonists
Executive Summary & Chemical Space Context
The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel implicated in the release of IL-1
This guide focuses on the Furoyl-Aminobenzoic Acid class and its bioisosteres (e.g., cyanoguanidines like A-740003 ). This scaffold represents a "second-generation" antagonist design that moves away from the adamantane core to improve metabolic stability, solubility, and affinity for the human P2X7 isoform.
Key Pharmacophore Evolution
The transition to furoyl-containing antagonists was driven by the need to replace the metabolically labile adamantane group while retaining high potency.
-
Generation 1: Adamantane amides (High lipophilicity, metabolic liability).
-
Generation 2: Furoyl-cyanoguanidines (e.g., A-740003; High potency, improved physicochemical properties).
-
Generation 3: Furoyl-aminobenzoic acids/amides (Optimized bioisosteres for oral bioavailability).
Structure-Activity Relationship (SAR) Analysis
The SAR of this class can be deconstructed into three distinct regions: the Head (Furoyl) , the Core (Linker) , and the Tail (Hydrophobic Domain) .
Region A: The Furoyl "Head" Group
The 2-furoyl moiety is the defining feature of this class.
-
Function: It occupies a compact, hydrophobic pocket in the allosteric binding site (distinct from the ATP binding site).[1]
-
SAR Insight: Substitution of the furan ring (e.g., with thiophene or phenyl) often leads to a loss of potency. The oxygen atom in the furan ring may participate in a critical weak hydrogen bond or electrostatic interaction within the receptor pocket.
-
Optimization: The 2-furoyl group is generally preferred over 3-furoyl or substituted furans due to steric constraints in the binding cleft.
Region B: The Core (Aminobenzoic Acid vs. Cyanoguanidine)
This region serves as the linker and determines the molecule's polarity and hydrogen-bonding potential.
-
Cyanoguanidine (A-740003): Provides a rigid planar geometry and H-bond donors/acceptors. However, cyanoguanidines can suffer from hydrolytic instability or poor solubility.
-
Aminobenzoic Acid/Amide: Replacing the cyanoguanidine with a benzamide or aminobenzoic acid scaffold improves metabolic stability.
-
Critical Interaction: A hydrogen bond donor (NH) is usually required to interact with specific residues (e.g., Tyr295 or Phe293 in human P2X7).
-
Bioisosterism: The carboxylic acid moiety (or its amide equivalent) modulates solubility and prevents rapid clearance compared to highly lipophilic adamantanes.
-
Region C: The Hydrophobic "Tail"
-
Function: Provides the bulk required to lock the receptor in the closed state.
-
SAR Insight: While early compounds used adamantane, the furoyl class often utilizes substituted phenyls or pyridines.
-
Steric Twist: Successful antagonists often feature an ortho-substituent (e.g., methyl or chloro) on the distal phenyl ring. This forces the molecule into a non-planar conformation, which is critical for fitting into the inter-subunit allosteric pocket.
Mechanistic Visualization (SAR Map)
Caption: Deconstruction of the Furoyl-Antagonist Pharmacophore and its interaction with the P2X7 receptor.
Comparative Performance Guide
This table compares the Furoyl-class prototype (A-740003) against alternative scaffold classes.
| Feature | A-740003 (Furoyl Class) | AZD9056 (Adamantane Class) | A-438079 (Tetrazole Class) |
| Scaffold Type | Furoyl-Cyanoguanidine | Adamantane Amide | Tetrazole-Pyridine |
| Mechanism | Allosteric Antagonist | Allosteric Antagonist | Competitive/Allosteric |
| Potency (hP2X7 IC50) | 18 - 40 nM (High) | ~10 - 15 nM (High) | ~100 - 300 nM (Moderate) |
| Species Selectivity | Balanced (Human/Rat) | High Human Selectivity (Weak in Rat) | Balanced |
| Metabolic Stability | Moderate | Low (Rapid Clearance) | High |
| BBB Penetration | Low/Moderate (P-gp substrate) | High | Moderate |
| Clinical Status | Preclinical Tool | Failed Phase II (RA) | Preclinical Tool |
| Key Limitation | Solubility/Bioavailability | Species difference complicates animal models | Lower potency |
Scientist's Note: When selecting a probe for in vivo rodent models, A-740003 or A-438079 are superior to AZD9056 due to the latter's poor affinity for the rat receptor. For human ex vivo assays, AZD9056 remains a potent standard.
Validated Experimental Protocols
To ensure data reliability (Trustworthiness), the following protocols are designed as self-validating systems.
A. High-Throughput Calcium Flux Assay (FLIPR)
Primary screening assay for potency (IC50) determination.
-
Cell Preparation:
-
Use HEK293 cells stably expressing human P2X7 (hP2X7-HEK).
-
Seed at 50,000 cells/well in poly-D-lysine coated 384-well black plates. Incubate overnight.
-
-
Dye Loading:
-
Remove media and add 20 µL Fluo-4 AM (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Critical Step: Include 2.5 mM Probenecid to inhibit dye extrusion.
-
Incubate 45 min at 37°C, then 15 min at room temperature (RT).
-
-
Antagonist Pre-treatment:
-
Add 10 µL of test compound (Furoyl derivative) at 3x concentration.
-
Incubate for 30 min at RT.
-
-
Agonist Stimulation:
-
Trigger with BzATP (EC70 concentration, typically 30-100 µM). Note: BzATP is more potent than ATP and preferred for P2X7.
-
-
Data Acquisition:
-
Measure fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra or Hamamatsu FDSS.
-
Validation: Z' factor must be > 0.5. Reference compound (e.g., A-740003) must yield IC50 within 3-fold of historical mean.
-
B. YO-PRO-1 Dye Uptake Assay
Secondary assay to confirm pore formation blockade (P2X7 specific).
-
Buffer Setup: Use low-divalent cation buffer (PBS + 0.5 mM CaCl2 + glucose) to maximize pore opening.
-
Dye Addition: Add YO-PRO-1 iodide (final conc. 1 µM) directly to the cell buffer.
-
Compound & Trigger:
-
Pre-incubate cells with antagonist for 30 min.
-
Add BzATP (100 µM).[2]
-
-
Measurement:
-
Read fluorescence (Ex 490nm / Em 515nm) every 2 minutes for 30 minutes.
-
Causality Check: P2X7 activation leads to large pore formation, allowing YO-PRO-1 entry and DNA binding (fluorescence spike).[3] Antagonists should blunt this slope.
-
Experimental Workflow Diagram
Caption: Step-wise screening cascade for validating P2X7 antagonists.
References
-
Honore, P. et al. (2006).[1][4] A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-furancarboxamide], a novel, potent, and selective P2X7 receptor antagonist: profile in chronic inflammatory and neuropathic pain states. Journal of Pharmacology and Experimental Therapeutics. Link
-
Donnelly-Roberts, D. L. et al. (2009).[1][5] Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors.[5][6] British Journal of Pharmacology.[5][7] Link
-
Guile, S. D. et al. (2009). Antagonists of the P2X7 receptor.[1][3][7][8][9][10][11][12][13][14][15][16] From lead identification to drug development.[11] Journal of Medicinal Chemistry. Link
-
Karasawa, A. & Kawate, T. (2016).[17] Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife.[1] Link
-
Sluyter, R. (2017). The P2X7 Receptor.[1][3][7][8][9][10][11][12][13][15][16] Advances in Experimental Medicine and Biology. Link
Sources
- 1. Structural basis for subtype-specific inhibition of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 5. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [edgccjournal.org]
- 6. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models for the Investigation of P2X7 Receptors | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye [polscientific.com]
- 10. Synthetic molecules as P2X7 receptor antagonists: A medicinal chemistry update focusing the therapy of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure-activity relationships of a series of pyroglutamic acid amide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ricerca.uniba.it [ricerca.uniba.it]
- 17. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
A Comparative Guide to the Solubility of Aminobenzoic Acid Isomers for Researchers and Drug Development Professionals
This guide presents a detailed comparative investigation into the solubility of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document provides an in-depth analysis of the physicochemical properties that govern the solubility of these isomers. We will explore the theoretical underpinnings of their solubility differences, furnish comprehensive experimental protocols for accurate measurement, and present collated data to support informed decisions in formulation and drug development.
Introduction: The Critical Role of Isomeric Variation in Solubility
The isomers of aminobenzoic acid are pivotal starting materials and intermediates in a wide array of chemical and pharmaceutical applications. 4-aminobenzoic acid, for instance, is a precursor for a variety of drugs and was historically a key ingredient in sunscreens due to its ability to absorb UVB radiation.[1][2] 2-aminobenzoic acid is utilized in the synthesis of dyes, pigments, and corrosion inhibitors. 3-aminobenzoic acid serves as a versatile building block in the production of various pharmaceuticals and specialty chemicals.[3] The seemingly subtle variation in the substitution pattern of the amino (-NH2) and carboxylic acid (-COOH) groups on the benzene ring dramatically influences their physical properties, with solubility being one of the most affected. These differences arise from the distinct interplay of intra- and intermolecular hydrogen bonding and variations in their crystal lattice energies. A thorough understanding of these solubility differences is crucial for predicting a compound's bioavailability, engineering robust drug delivery systems, and optimizing synthetic and purification processes.
Theoretical Framework: Deciphering the Molecular Basis of Solubility
The dissolution of a solid in a liquid is a complex process governed by the energetic balance between the forces holding the solid together (crystal lattice energy) and the interactions between the solute and solvent molecules (solvation energy). For the aminobenzoic acid isomers, the following factors are paramount:
-
Hydrogen Bonding: All three isomers possess both hydrogen bond donor (-NH2, -COOH) and acceptor (N and O atoms) functionalities, enabling them to form hydrogen bonds. The spatial arrangement of these groups dictates whether these bonds are primarily intramolecular or intermolecular.
-
2-Aminobenzoic Acid (Anthranilic Acid): The ortho-positioning of the functional groups facilitates the formation of a strong intramolecular hydrogen bond. This internal bonding satisfies some of the hydrogen bonding potential of the molecule, reducing its ability to interact with solvent molecules. This can lead to a lower than expected solubility in polar solvents.
-
3-Aminobenzoic Acid: In the meta-isomer, the functional groups are too far apart to form an intramolecular hydrogen bond. Consequently, both the amino and carboxylic acid groups are available for intermolecular hydrogen bonding with neighboring solute molecules and the solvent.
-
4-Aminobenzoic Acid (PABA): Similar to the meta-isomer, the para-arrangement prevents intramolecular hydrogen bonding, favoring the formation of extensive intermolecular hydrogen bonds. This can result in a highly stable crystal lattice, which requires more energy to break apart, thereby influencing its solubility.
-
-
Crystal Lattice Energy: This is the energy released when forming the crystal lattice from gaseous ions, and conversely, the energy required to break it apart. A higher crystal lattice energy generally correlates with lower solubility. The extensive and well-ordered intermolecular hydrogen bonding in 4-aminobenzoic acid contributes to a significant crystal lattice energy.
-
pH and Ionization: Aminobenzoic acids are amphoteric, meaning they can act as both acids and bases. Their solubility is therefore highly pH-dependent.
-
In acidic solutions (low pH), the amino group is protonated (-NH3+), increasing the molecule's polarity and enhancing its solubility in aqueous media.
-
In alkaline solutions (high pH), the carboxylic acid group is deprotonated (-COO-), which also increases polarity and solubility.
-
At the isoelectric point (the pH at which the net charge is zero), the molecule exists predominantly as a zwitterion, and its solubility is at a minimum.
-
Experimental Protocol: A Validated Approach for Solubility Determination
The following is a robust and widely accepted equilibrium solubility method employing UV-Vis spectrophotometry for quantification. This method provides reliable and reproducible results.
Materials and Equipment
-
2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid (analytical grade)
-
Solvents of interest (e.g., deionized water, ethanol, acetone)
-
Phosphate buffer solutions of various pH values
-
Thermostatic shaking incubator or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The process for determining the equilibrium solubility can be systematically broken down into three main stages: preparation, separation, and analysis.
Caption: A schematic of the equilibrium solubility determination workflow.
Detailed Step-by-Step Methodology
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of a known concentration for each isomer in the chosen solvent.
-
Create a series of standard solutions of decreasing concentration through serial dilution of the stock solution.
-
Determine the wavelength of maximum absorbance (λmax) for each isomer by scanning a mid-range standard solution across the UV spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid aminobenzoic acid isomer to a vial containing a precise volume of the solvent.
-
Seal the vials and place them in a shaking incubator at a constant temperature for 24 to 48 hours to ensure that equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solute, centrifuge the vials at a moderate speed.
-
Carefully draw off the supernatant and filter it through a 0.45 µm syringe filter to remove any fine particles.
-
Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax for that isomer.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the equilibrium solubility of the isomer in that solvent at the specified temperature.
-
Comparative Solubility Data
The following table compiles solubility data for the aminobenzoic acid isomers in water and selected organic solvents from various sources. It is important to note that the experimental conditions, such as temperature, may vary between different data points.
| Isomer | Solvent | Solubility (g/L) | Temperature (°C) |
| 2-Aminobenzoic Acid | Water | 5.7 | Room Temperature |
| Water | 5.2 | 25 | |
| Ethanol | Soluble | - | |
| 3-Aminobenzoic Acid | Water | 5.9 | 15 |
| Ethanol | Soluble | - | |
| Acetone | Soluble | - | |
| 4-Aminobenzoic Acid | Water | 6.1 | 30 |
| Water | 4.7 | 20 | |
| Ethanol | 125 | 30 | |
| Ether | 17 | 30 |
Discussion and Interpretation of Results
The compiled data, though from varied sources, allows for a qualitative comparison of the isomers' solubility.
-
In aqueous solutions, all three isomers exhibit slight to moderate solubility. The subtle differences can be attributed to the balance between the energy required to overcome the crystal lattice forces and the energy released upon hydration. The intramolecular hydrogen bonding in 2-aminobenzoic acid likely contributes to its slightly lower solubility in some cases, as it reduces the functional groups' availability for interaction with water molecules.
-
The higher solubility of all isomers in polar organic solvents like ethanol compared to water is expected, as these solvents can effectively solvate the molecules through hydrogen bonding and dipole-dipole interactions, while also being less polar than water, which aids in disrupting the crystal lattice of these organic compounds.
The structural differences and their impact on intermolecular forces are key to understanding these solubility profiles.
Caption: A representation of the dominant hydrogen bonding in the aminobenzoic acid isomers.
Conclusion and Practical Implications
This guide has systematically compared the solubility of 2-, 3-, and 4-aminobenzoic acid, integrating theoretical principles with a practical experimental framework. The primary determinant of their differential solubility is the position of the amino and carboxyl groups, which dictates the nature of hydrogen bonding—intramolecular in the case of the 2-isomer and intermolecular for the 3- and 4-isomers.
These insights have significant ramifications for drug development and chemical synthesis:
-
Formulation Development: The distinct solubility profiles necessitate tailored formulation strategies. For instance, the comparatively lower aqueous solubility of 2-aminobenzoic acid might require the use of co-solvents, pH adjustment, or other solubilization techniques to achieve therapeutically relevant concentrations in liquid dosage forms.
-
Predicting Bioavailability: Solubility is a key factor influencing the dissolution rate of a drug, which in turn affects its oral bioavailability. The data presented here can aid in the early-stage assessment of the suitability of these isomers as scaffolds for orally administered drugs.
-
Synthesis and Purification: The differential solubility of the isomers in various solvents can be exploited in the design of efficient separation and purification protocols, such as fractional crystallization.
By leveraging a fundamental understanding of the solubility characteristics of these aminobenzoic acid isomers, researchers can accelerate the development of novel pharmaceuticals and fine chemicals with optimized properties and performance.
References
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 3-Aminobenzoic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]
-
European Commission. (2010, March 3). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]
-
Wikipedia. (2023, December 22). Anthranilic acid. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Exploring 2-Aminobenzoic Acid: A Multifaceted Compound. Retrieved from [Link]
Sources
Reference Standard Characterization Guide: 3-[(2-Methyl-3-furoyl)amino]benzoic acid
[1][2][3]
Executive Summary: The Imperative of Rigorous Characterization
In pharmaceutical development, 3-[(2-Methyl-3-furoyl)amino]benzoic acid serves as a critical reference point—often functioning as a defined impurity standard, a metabolic marker, or a scaffold intermediate in the synthesis of heterocyclic amides.[1][2][3] Its structural complexity, featuring an amide linkage between a benzoic acid moiety and a furan ring, presents specific stability and solubility challenges that "research-grade" chemicals fail to address.[3]
This guide objectively compares the performance of a Fully Characterized Reference Standard (CRS) against common In-House/Crude Alternatives . We demonstrate why relying on HPLC Area% alone (a common shortcut) is insufficient for this compound and provide a self-validating analytical workflow.
Comparative Analysis: Certified Standard vs. Crude Alternative[1][3]
The following table contrasts the technical specifications of a high-quality Reference Standard against typical crude synthesized material.
| Feature | Certified Reference Standard (The Product) | Crude/Research Grade (The Alternative) | Impact on Data Quality |
| Potency Assignment | Mass Balance & qNMR (typically >98.0% w/w) | HPLC Area% (often assumes 100% response factor) | Crude material ignores residual solvents/water, leading to overestimation of potency by 5–15%.[1][2][3] |
| Impurity Identification | Qualitative NMR & MS confirms structure; specific impurities (e.g., 3-aminobenzoic acid) quantified.[1][2][3] | None. Peaks are unidentified.[1][3] | Risk of confusing the target analyte with regioisomers (e.g., 2-furoyl analogs).[2][3] |
| Water/Solvent Content | Karl Fischer (KF) & TGA measured and subtracted.[1][2][3] | Not tested. | This compound is prone to trapping synthesis solvents (THF/DMF) in the crystal lattice.[1][2][3] |
| Homogeneity | Micronized/Homogenized batch. | Crystalline chunks. | High variability in weighing; inconsistent stock solution concentration.[1][3] |
| Stability Data | Stress-tested (hydrolytic/thermal). | Unknown. | Risk of amide hydrolysis during storage, altering the standard curve over time. |
Structural Context & Impurity Pathway[1][2][3]
To characterize this standard effectively, one must understand its origin.[3] The compound is typically synthesized via Schotten-Baumann condensation or acid chloride coupling.[3]
Figure 1: Synthesis & Impurity Origin Pathway
This diagram illustrates the formation of the target standard and the genesis of critical impurities that must be resolved by the HPLC method.
Caption: Logical pathway showing the origin of potential process-related impurities (A, B, C) that the analytical method must detect.
Technical Characterization Protocols
The following protocols represent the "Gold Standard" for validating this specific compound.
Protocol A: Structural Identification (NMR)
Objective: Confirm the integrity of the furan ring and the amide linkage.[3]
-
Solvent: DMSO-d6 (Required due to the low solubility of the amide in CDCl3).[1][2][3]
-
Key Diagnostic Signals:
-
Amide Proton (-NH-): Singlet, typically
10.0–10.5 ppm.[1][2][3] Disappearance upon D2O shake confirms acidic proton.[1][3] -
Carboxylic Acid (-COOH): Broad singlet,
12.0–13.0 ppm.[1][2][3] -
Furan Ring Protons: Two doublets (or d/d) in the aromatic region (
6.5–7.5 ppm), distinct from the benzoic acid protons.[1][2] -
Methyl Group: Singlet,
2.3–2.6 ppm (distinctive for the 2-methyl furan substitution).[1][2][3]
-
Protocol B: Purity & Potency Assessment (HPLC-UV)
Objective: Separate the target from highly polar precursors (3-aminobenzoic acid) and neutral furan byproducts.[1][2][3]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains -COOH in protonated, non-ionized state for retention).[1][2][3]
-
Gradient:
-
Detection: UV @ 254 nm (Benzoic acid absorption) and 280 nm (Furan specificity).[1][2]
-
Self-Validation Check: The resolution (
) between 3-aminobenzoic acid (early eluting) and the Target Peak must be > 2.0.[1][2][3]
Protocol C: Residual Solvent Quantification (TGA)
Objective: Determine volatile content to correct the potency assignment.[1][3]
-
Interpretation: A weight loss step < 100°C indicates surface moisture.[1][3] A step between 100°C–150°C often indicates trapped synthesis solvents (e.g., Toluene or DMF) common in amide couplings.[2]
-
Note: If TGA is unavailable, LOD (Loss on Drying) is an acceptable alternative, but it cannot distinguish between water and solvent.[2]
Analytical Workflow Visualization
This diagram outlines the decision tree for assigning the final potency value to the reference standard.
Figure 2: Potency Assignment Logic
Caption: The "Mass Balance" approach, cross-validated by qNMR, ensures the assigned potency reflects the true amount of active molecule.
Conclusion
For 3-[(2-Methyl-3-furoyl)amino]benzoic acid , the difference between a "chemical" and a "reference standard" lies in the subtraction of the invisible mass (water, solvents, inorganics).[1][2]
-
Recommendation: For qualitative ID or rough range-finding, crude material is acceptable.[3]
-
Requirement: For GMP release testing, quantitative impurity profiling, or binding constant determination, use a Certified Reference Standard characterized by the Mass Balance approach described above.
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][3] Rockville, MD: USP Convention.[3] Link
-
International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][3] (2000).[1][2][3][5] Link
-
Teasdale, A., & Elder, D. (2018).[2] Practical Application of the ICH Q3 Guidelines on Impurities. In ICH Quality Guidelines: An Implementation Guide.[1][3] Wiley.[1][3] Link[1][2]
-
Holzgrabe, U. (2010).[2][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] Link[1][2]
Sources
- 1. BindingDB BDBM53127 3-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzoic acid::3-[[(E)-3-(2-furyl)acryloyl]thiocarbamoylamino]benzoic acid::3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid::3-[[[[(E)-3-(2-furanyl)-1-oxoprop-2-enyl]amino]-sulfanylidenemethyl]amino]benzoic acid::MLS001211481::SMR000518325::cid_845479 [bindingdb.org]
- 2. PubChemLite - 3-fluoro-4-[2-[[(2r)-2-[[(2s)-2-[[(2s)-5-hydroxy-2-(isobutoxycarbonylamino)-5-oxo-pentanoyl]amino]-4-methyl-pentanoyl]amino]-3-sulfanyl-propanoyl]amino]ethyl]benzoic acid (C28H41FN4O9S) [pubchemlite.lcsb.uni.lu]
- 3. 4-[(5-methyl-3-furoyl)amino]benzoic acid | 423730-14-7 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
